

Application Notes and Protocols for SSR128129E Free Acid Administration in Mice

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Compound of Interest

Compound Name: SSR128129E free acid

Cat. No.: B15582908

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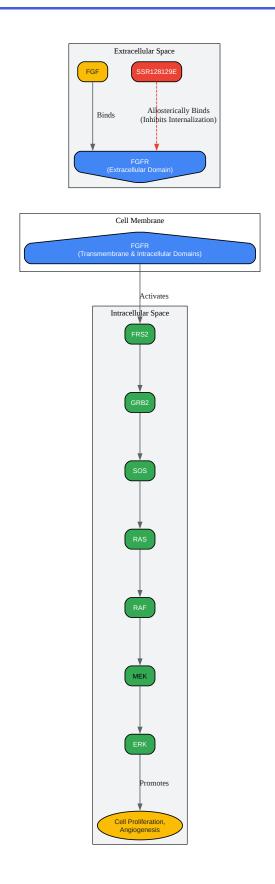
Introduction

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] It acts by binding to the extracellular domain of FGFRs, preventing receptor internalization and subsequently inhibiting downstream signaling pathways.[2][3] This document provides detailed protocols and application notes for the administration of **SSR128129E free acid** in mice, based on findings from preclinical studies in oncology and metabolic diseases.

Mechanism of Action

SSR128129E is a pan-inhibitor of FGFR1-4.[1][2] Unlike typical tyrosine kinase inhibitors that compete with ATP, SSR128129E binds to an allosteric site on the extracellular portion of the receptor.[2][3] This unique mechanism of action leads to the selective blockade of specific downstream signaling pathways, such as the MAPK/ERK pathway, depending on the cellular context.[2][4]





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Figure 1: SSR128129E Signaling Pathway Inhibition.



Data Presentation Oncology: In Vivo Efficacy in Murine Tumor Models

SSR128129E has demonstrated significant anti-tumor and anti-metastatic activity in various murine cancer models when administered orally.

Tumor Model	Mouse Strain	Treatment Regimen	Key Findings	Reference
Pancreatic (Panc02)	C57BL/6	30 mg/kg/day, p.o.	44% inhibition of primary tumor growth.	[5]
Breast (4T1)	BALB/c	30 mg/kg/day, p.o.	53% reduction in tumor size; 40% reduction in tumor weight.	[5]
Colon (CT26)	BALB/c	30 mg/kg/day, p.o.	34% inhibition of subcutaneous tumor growth.	[5]
Breast (MCF7/ADR)	Nude	30 mg/kg/day, p.o.	40% inhibition of multidrug-resistant tumor growth.	[5]

Metabolic Disease: Effects on Obesity in Mice

In a diet-induced obesity model, SSR128129E administration led to a reduction in body weight gain and fat accumulation.



Animal Model	Treatment Regimen	Duration	Key Findings	Reference
3-week-old male mice	30 mg/kg/day, intragastrically	5 weeks	Significantly reduced body weight gain and fat content; Suppressed adipogenesis.	[4]

Experimental Protocols Preparation of SSR128129E Free Acid for Oral Administration

Materials:

- SSR128129E free acid powder
- Vehicle solution (choose one of the options below)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Vehicle Options:

- 0.6% Methylcellulose:
 - Weigh the appropriate amount of methylcellulose and dissolve it in sterile water.
 - Stir until a clear solution is formed.
- PBS (Phosphate Buffered Saline):



- Use sterile, pH 7.4 PBS.
- Complex Vehicle (for enhanced solubility):
 - Prepare a mixture of 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.
 - Add each solvent sequentially and mix well.

Preparation Protocol:

- Weigh the required amount of SSR128129E free acid based on the desired concentration and the total volume needed for the study cohort.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the chosen vehicle to the tube.
- Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.
- Visually inspect the solution to ensure it is a homogenous suspension or a clear solution before administration.
- Prepare the formulation fresh daily.

In Vivo Administration via Oral Gavage

Materials:

- Prepared SSR128129E free acid solution
- Appropriate gauge oral gavage needles (e.g., 20-22 gauge for adult mice)
- Syringes (1 mL)
- Animal scale

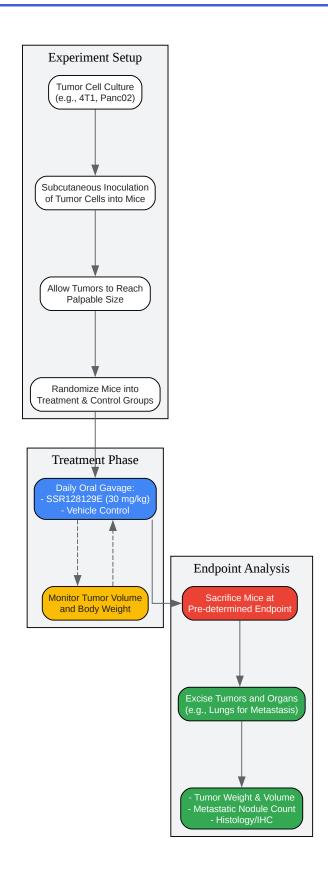


Procedure:

- Weigh each mouse to determine the precise volume of the drug solution to be administered.
 The typical dosage is 30 mg/kg.
- · Gently restrain the mouse.
- Measure the length from the oral cavity to the xiphoid process to ensure proper length of needle insertion.
- Fill a syringe with the calculated volume of the SSR128129E solution.
- Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
- · Slowly administer the solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress.

Experimental Workflows Oncology Xenograft Model Workflow



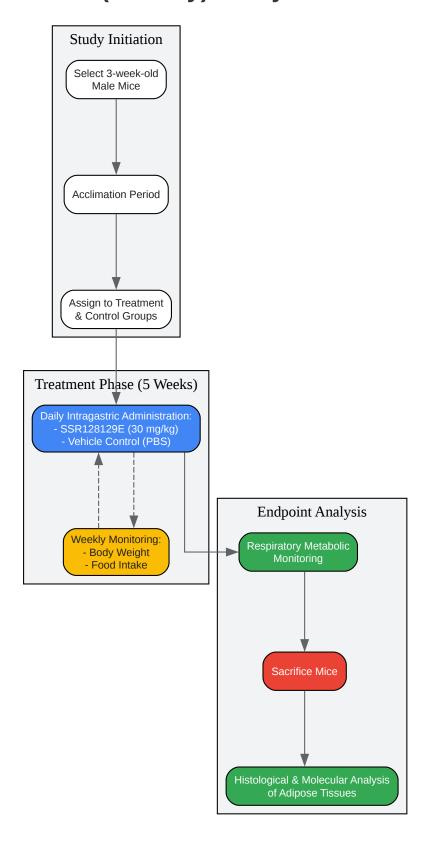


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Figure 2: Oncology Xenograft Model Workflow.



Metabolic Disease (Obesity) Study Workflow



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Figure 3: Metabolic Disease Study Workflow.

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